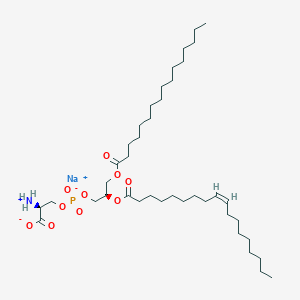
3-(Difluoromethoxy)-4-fluorobenzaldehyde
Übersicht
Beschreibung
3-(Difluoromethoxy)-4-fluorobenzaldehyde is a chemical compound. It is related to 3-(Difluoromethoxy)phenol, which has an empirical formula of C7H6F2O2 and a molecular weight of 160.12 . Another related compound is 3-(Difluoromethoxy)benzaldehyde, which is a clear colorless to pale yellow liquid .
Synthesis Analysis
The synthesis of related compounds has been reported. For instance, a method for the synthesis of roflumilast from 4-difluoromethoxy-3-hydroxybenzaldehyde and bromomethyl cyclopropane via O-alkylation, oxidation, and N-acylation has been developed . Another study discussed the synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Transformations
- Fluoroform, a non-ozone-depleting and nontoxic gas, has been used as a source of difluorocarbene for the conversion of phenols and thiophenols into difluoromethoxy derivatives. This process provides a method to synthesize compounds similar to 3-(Difluoromethoxy)-4-fluorobenzaldehyde at moderate temperatures and atmospheric pressure, offering moderate to good yields (Thomoson & Dolbier, 2013).
Crystal Structure and Conformation
- A study on 5-(4-Fluorobenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione, which includes a structural unit similar to this compound, reveals insights into crystal structure and intermolecular interactions. This work contributes to understanding the solid-state properties of such compounds (Zeng, 2010).
Spectroscopic and Structural Analysis
- Infrared spectroscopy and quantum chemistry calculations have been used to investigate the structural transformations of similar compounds, like 3-fluorobenzaldehyde, at low temperatures. This research is valuable for understanding the conformational dynamics and phase behavior of compounds structurally related to this compound (Ildız, Konarska, & Fausto, 2018).
Microwave Spectroscopy Studies
- Studies utilizing Fourier Transform Microwave Spectroscopy have been conducted on fluorobenzaldehydes, providing detailed insights into their molecular structure, which can be extrapolated to similar compounds like this compound. This research helps in understanding the molecular geometry and electronic structure of such compounds (Lozada, Sun, & Wijngaarden, 2017).
Electrosynthesis
- The synthesis of fluorobenzaldehydes through indirect electronic oxidation methods has been researched. This approach, involving redox mediators, provides an efficient synthetic route that can be adapted for compounds like this compound (Bo, 2007).
Application in Polymer Science
- Fluorobenzaldehydes have been used in the synthesis of microporous polyaminals for carbon dioxide adsorption. This application highlights the potential use of this compound in creating materials with environmental applications, particularly in gas adsorption and separation technologies (Li, Zhang, & Wang, 2016).
Safety and Hazards
Wirkmechanismus
Target of Action
A structurally similar compound, 3-cyclopropylmethoxy-4-(difluoromethoxy) benzoic acid (dgm), has been studied for its effects on transforming growth factor-β1 (tgf-β1) induced epithelial–mesenchymal transformation (emt) in type 2 lung epithelial cells . TGF-β1 plays a crucial role in fibrosis, a process characterized by excessive deposition of extracellular matrix components .
Mode of Action
Dgm has been shown to inhibit the expression of proteins such as α-sma, vimentin, and collagen ⅰ and increase the expression of e-cadherin . These proteins are key players in the EMT process. Furthermore, DGM treatment significantly reduces Smad2/3 phosphorylation levels , which are involved in the signal transduction of TGF-β1 .
Biochemical Pathways
The tgf-β1/smad pathway is implicated in the action of dgm . TGF-β1 induces phosphorylation of Smad2/3 protein, which then forms a complex with Smad4. This protein complex shifts to the nucleus to regulate the expression of target genes, triggering the EMT process in epithelial cells .
Result of Action
Dgm has been shown to attenuate tgf-β1-induced emt in a549 cells and bleomycin-induced pulmonary fibrosis in rats . This suggests that 3-(Difluoromethoxy)-4-fluorobenzaldehyde may have similar effects.
Eigenschaften
IUPAC Name |
3-(difluoromethoxy)-4-fluorobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3O2/c9-6-2-1-5(4-12)3-7(6)13-8(10)11/h1-4,8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHBBOUWQYFZJJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=O)OC(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[(4-nitro-1H-pyrazol-3-yl)thio]-1,3-benzothiazole](/img/structure/B1420800.png)


![N-[(4-methyl-1H-imidazol-2-yl)methyl]cyclopropanamine dihydrochloride](/img/structure/B1420804.png)



![(2R)-3-[(~2~H_31_)Hexadecanoyloxy]-2-{[(9Z)-octadec-9-enoyl]oxy}propyl 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B1420812.png)

![Sodium (2R)-3-(hexadecanoyloxy)-2-{[(9Z,12Z)-octadeca-9,12-dienoyl]oxy}propyl hydrogen phosphate](/img/structure/B1420814.png)

